4-methoxy-N-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
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Overview
Description
4-methoxy-N-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C22H26N4O2S and its molecular weight is 410.54. The purity is usually 95%.
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Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions affecting the sulfur-containing moiety.
Reduction: : Reduction of the nitro groups can be done using agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: : Nucleophilic substitution reactions on the benzamide moiety.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction.
Major Products Formed
Products vary based on reaction conditions but can include oxidized or reduced forms of the starting material, as well as substitution derivatives.
Scientific Research Applications
Chemistry
As an intermediate in the synthesis of more complex molecules.
Biology
Potential use in studying enzyme interactions due to its triazole core.
Medicine
Possible applications in drug development, particularly for its potential anti-cancer properties.
Industry
Utilized in the formulation of advanced materials due to its unique chemical structure.
Mechanism of Action: The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. The benzamide group enhances binding affinity and specificity, modulating biological pathways.
Comparison with Similar Compounds
Uniqueness
The specific combination of a triazole core with phenethyl and propylthio groups attached to a benzamide moiety makes it unique.
Similar Compounds
4-phenethyl-5-(propylthio)-1,2,4-triazole derivatives.
N-benzoyl-4-methoxybenzamide.
Each of these compounds shares structural similarities but may have different functional groups that alter their reactivity and applications.
There you go—your deep dive into 4-methoxy-N-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide!
Properties
IUPAC Name |
4-methoxy-N-[[4-(2-phenylethyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S/c1-3-15-29-22-25-24-20(26(22)14-13-17-7-5-4-6-8-17)16-23-21(27)18-9-11-19(28-2)12-10-18/h4-12H,3,13-16H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFAKDHJVWDJCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1CCC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.